2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
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Overview
Description
“2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene” is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of nitro compounds like “this compound” can be achieved through various methods. One common method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8ClNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+
.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 213.62 and a storage temperature at room temperature . It is a powder in physical form .
Scientific Research Applications
Photocatalytic Oxidation
The study of photocatalytic oxidation of benzyl alcohol and its derivatives, including those structurally related to 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene, on titanium dioxide under visible light irradiation has significant implications. This process enables high conversion and selectivity into corresponding aldehydes, highlighting a potential application in green chemistry for the synthesis of fine chemicals and intermediates under environmentally friendly conditions (Higashimoto et al., 2009).
Synthesis of Carbazomycin B
The radical arylation of benzene, including derivatives of this compound, for the synthesis of carbazomycin B, demonstrates the compound's role in facilitating novel synthetic routes. This showcases the potential of such compounds in contributing to the synthesis of complex molecules with biological relevance (Crich & Rumthao, 2004).
Palladium(II) Recovery
A novel application involves the use of derivatives structurally related to this compound in the selective recovery of palladium from secondary raw materials, such as spent automotive catalysts. This underlines the importance of such compounds in resource recovery and recycling processes, contributing to sustainable practices (Traeger et al., 2012).
Mixing Properties with Aromatic Hydrocarbons
Research on the mixing properties of binary mixtures involving 2-methoxyethanol and aromatic hydrocarbons, including those structurally akin to this compound, provides insights into their physicochemical interactions. This is relevant for understanding the solvent properties and potential applications in various industrial and chemical processes (Krishna et al., 1995).
Safety and Hazards
“2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene” is classified as having acute toxicity, oral (Category 4), H302 . It is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .
Properties
IUPAC Name |
2-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEBQJANFSJNOD-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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